2-Amino-3-[2-[4-(carboxymethoxy)-2,3-dichlorobenzoyl]butylsulfanyl]propanoic acid
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Overview
Description
2-Amino-3-[2-[4-(carboxymethoxy)-2,3-dichlorobenzoyl]butylsulfanyl]propanoic acid is a complex organic compound with a unique structure that includes amino, carboxyl, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and waste production .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-[2-[4-(carboxymethoxy)-2,3-dichlorobenzoyl]butylsulfanyl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
2-Amino-3-[2-[4-(carboxymethoxy)-2,3-dichlorobenzoyl]butylsulfanyl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-[2-[4-(carboxymethoxy)-2,3-dichlorobenzoyl]butylsulfanyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-[4-(carboxymethoxy)phenyl]propanoic acid: A similar compound with a different substitution pattern on the benzoyl group.
(S)-2-amino-3-(4-benzoylphenyl)propanoic acid: Another related compound with a benzoyl group instead of a dichlorobenzoyl group.
Uniqueness
2-Amino-3-[2-[4-(carboxymethoxy)-2,3-dichlorobenzoyl]butylsulfanyl]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C16H19Cl2NO6S |
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Molecular Weight |
424.3 g/mol |
IUPAC Name |
2-amino-3-[2-[4-(carboxymethoxy)-2,3-dichlorobenzoyl]butylsulfanyl]propanoic acid |
InChI |
InChI=1S/C16H19Cl2NO6S/c1-2-8(6-26-7-10(19)16(23)24)15(22)9-3-4-11(14(18)13(9)17)25-5-12(20)21/h3-4,8,10H,2,5-7,19H2,1H3,(H,20,21)(H,23,24) |
InChI Key |
MBVLLFXKDHUWAH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CSCC(C(=O)O)N)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl |
Origin of Product |
United States |
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